molecular formula C16H16N2O6S B2678642 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 941959-58-6

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2678642
CAS No.: 941959-58-6
M. Wt: 364.37
InChI Key: VZOGCQNJJVKYOW-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the sulfonamide functional group are extensively investigated for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory properties . The structural motif of an aromatic system coupled with a sulfonamide group is commonly explored for developing enzyme inhibitors, particularly against targets like histone deacetylases . The presence of the nitro group and methoxy substitution on the anilide ring in this molecule suggests potential for specific electronic and steric interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This compound serves as a key intermediate for researchers synthesizing novel small-molecule libraries to probe biological pathways and for hit-to-lead optimization campaigns in pharmaceutical development. Its application is strictly confined to laboratory research, including but not limited to, biochemical assay development, target identification, and mechanistic studies in cellular models.

Properties

IUPAC Name

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGCQNJJVKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of 3-(ethanesulfonyl)-N-(2-hydroxy-5-nitrophenyl)benzamide.

    Reduction: Formation of 3-(ethanesulfonyl)-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has garnered attention for its potential applications in various scientific research domains. This article will explore its biological activities, particularly in antimicrobial and anticancer research, supported by data tables and case studies.

Chemical Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O5S
  • Molecular Weight : 336.36 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol

Structural Representation

The compound consists of a benzamide core with an ethane sulfonyl group and a nitrophenyl moiety. The presence of the methoxy group enhances its solubility and potential interactions with biological targets.

Antimicrobial Applications

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial folic acid synthesis, disrupting nucleic acid synthesis.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, suggesting its role as a promising therapeutic agent.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)EffectReference
MCF-7 (Breast Cancer)15.5Induces apoptosis
HeLa (Cervical Cancer)10.2Cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of proliferation

Study on Antimicrobial Efficacy

A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide with structurally analogous benzamides, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings Reference
This compound - 3-ethanesulfonyl
- N-(2-methoxy-5-nitrophenyl)
394.35 (calculated) Polar sulfonyl group; nitro and methoxy para-substitution on phenylamide Potential CNS activity (inferred from fluorinated analogs ); synthetic intermediate
4-(Acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide - 4-acetylamino, 5-chloro, 2-methoxy
- N-(3-nitrophenyl)
363.75 Chloro and acetyl groups; nitro meta-substitution Structural isomerism alters electronic properties; possible agrochemical use
N-(2-Methoxy-5-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine - 5-phenyl-1,2,4-triazole
- N-(2-methoxy-5-nitrophenyl)
309.29 (calculated) Triazole ring instead of benzamide core Anticancer activity (66% yield in synthesis ); triazole enhances heterocyclic interactions
3-Methyl-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide - 3-methyl
- Trichloroethyl-thiourea linkage
~550 (estimated) Thiourea and trichloroethyl groups; complex steric bulk Agrochemical potential (similar to etobenzanid ); possible pesticide activity
Fluorinated Benzamide Neuroleptics (e.g., (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) - Fluoropropyl, methoxy
- Pyrrolidinylmethyl group
~450 (estimated) Fluorine for PET imaging; methoxy groups for dopamine receptor binding CNS imaging and neuroleptic activity

Structural and Electronic Comparisons

  • Substituent Effects: The ethanesulfonyl group in the target compound increases polarity and solubility compared to methyl or chloro substituents in analogs like 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide .
  • Heterocyclic vs. Benzamide Cores : Replacement of the benzamide with a triazole ring (e.g., N-(2-methoxy-5-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine) introduces nitrogen-rich heterocyclic interactions, which may enhance anticancer activity .

Biological Activity

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

  • Chemical Name: this compound
  • Molecular Formula: C15H16N2O4S
  • CAS Number: [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and viral infections.

Biological Activity Overview

  • Antiviral Activity
    • The compound has shown promising results in inhibiting viral replication, particularly in assays targeting Hepatitis C virus (HCV) NS5B polymerase. In vitro studies indicated an IC50 value lower than 50 nM, demonstrating its potential as a direct-acting antiviral agent .
  • Anticancer Properties
    • In various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), this compound exhibited significant cytotoxic effects. The IC50 values ranged from 8.73 µM to 39.51 µM depending on the cell line tested .
  • Mechanistic Studies
    • Molecular docking studies have suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways. For instance, it binds effectively to the active sites of proteins related to apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntiviralHCV NS5B<50
AnticancerA54929.40
AnticancerHepG28.73
Enzyme InhibitionCYP3A40.34

Detailed Research Findings

  • Antiviral Activity : The compound's ability to inhibit NS5B polymerase was confirmed through enzymatic assays, where it displayed reversible inhibition characteristics . This suggests that it could be developed as a therapeutic option for HCV.
  • Cytotoxicity : In cytotoxicity assays against various cancer cell lines, the compound showed dose-dependent effects, indicating its potential utility in cancer therapy . The presence of electron-withdrawing groups was noted to enhance its activity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolic profile.

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